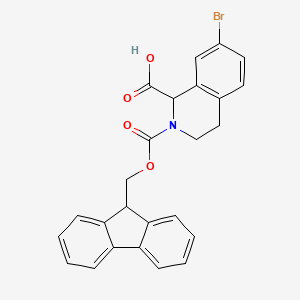

7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic compound that features a bromine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an isoquinoline core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multiple steps:

Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

Attachment of the Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine, which helps in the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as column chromatography and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted isoquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of bioactive molecules. Its isoquinoline core is known for its presence in numerous natural products and pharmaceuticals, making it a valuable scaffold for drug discovery.

Anticancer Activity

Recent studies have shown that derivatives of isoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the isoquinoline structure can enhance its ability to inhibit cancer cell proliferation and induce apoptosis, making it a candidate for further development in anticancer therapies .

Neuroprotective Properties

Research indicates that isoquinoline derivatives can exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier is crucial for its application in neuropharmacology .

Synthetic Applications

The compound is utilized as a precursor in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

- Coupling Reactions : The fluorenylmethoxycarbonyl (Fmoc) group can be used to protect amines during peptide synthesis, making this compound useful in the preparation of peptide libraries.

- Functionalization : The bromine atom provides a site for further substitution reactions, enabling the introduction of different functional groups that can enhance biological activity or alter pharmacokinetic properties .

Biochemical Research

In biochemical studies, 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can be employed as a research tool to investigate enzyme mechanisms and protein interactions.

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor or modulator. This property is particularly relevant in studying enzymatic pathways related to disease mechanisms.

Protein Labeling

The fluorenylmethoxycarbonyl group can be utilized for labeling proteins in biochemical assays, aiding in the visualization and tracking of protein interactions within cellular environments .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Fmoc group can be cleaved under basic conditions, revealing the active amine group for further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and applications.

7-Chloro-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical properties.

Uniqueness

The presence of the bromine atom in 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid makes it unique, as bromine can participate in specific reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling, which are not as readily achieved with other halogens.

Activité Biologique

7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of functional groups, bromination, and cyclization processes. While specific synthetic routes may vary, they often utilize established methodologies in organic synthesis to achieve high yields and purity.

Antibacterial Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antibacterial properties. In vitro studies have demonstrated that certain isoquinoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL against various bacterial strains .

Antimycobacterial Activity

In studies focusing on antimycobacterial activity, derivatives of isoquinoline have been evaluated for their efficacy against Mycobacterium tuberculosis. Some compounds showed promising results with MIC values below 15.625 µg/mL, indicating strong potential for further development as antitubercular agents . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the isoquinoline ring can enhance biological activity.

Cytotoxicity

Cytotoxicity assessments have been conducted using various cancer cell lines. For example, certain isoquinoline derivatives were screened against human epithelial kidney cancer (A498) and prostate cancer (PC-3) cell lines, revealing selective cytotoxic effects while sparing non-cancerous cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

The mechanism by which this compound exerts its biological effects is not fully understood but may involve interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival. Further research is needed to elucidate these pathways.

Case Studies

Several case studies have highlighted the biological potential of isoquinoline derivatives:

- Antibacterial Evaluation : A study synthesized a series of isoquinoline derivatives and tested them against common bacterial pathogens. The most active compound exhibited an MIC value significantly lower than standard antibiotics .

- Antitubercular Activity : Another investigation focused on the antitubercular properties of modified isoquinolines. Compounds were assessed for their activity against M. tuberculosis, leading to the identification of several promising candidates for further development .

- Cytotoxicity Profiles : A comprehensive evaluation involving multiple cancer cell lines demonstrated that certain derivatives selectively targeted cancer cells while maintaining low toxicity towards normal cells, suggesting their potential as anticancer agents .

Data Tables

| Compound Name | Structure | MIC (µg/mL) | Cytotoxicity (IC50 µM) | Activity Type |

|---|---|---|---|---|

| Compound A | Structure | 3.91 | 37.3 | Antimicrobial |

| Compound B | Structure | 15.625 | >100 | Antitubercular |

| Compound C | Structure | 62.5 | 25 | Anticancer |

Propriétés

IUPAC Name |

7-bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrNO4/c26-16-10-9-15-11-12-27(23(24(28)29)21(15)13-16)25(30)31-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,13,22-23H,11-12,14H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIQTKBIWIAPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=C1C=CC(=C2)Br)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.